6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide

Thermogravimetric analysis Thermal stability Polymer processing compatibility

Halogenated flame retardants face regulatory phase-out (RoHS/REACH) and migrate from polymers, compromising long-term fire safety. DOPO-HQ is a bifunctional, reactive organophosphorus flame retardant that covalently bonds into epoxy, polyester, and polyurethane matrices for permanent, non-leaching protection. • Achieves UL-94 V-0 at 1.1 wt% P in epoxy resins-equivalent to 6-12 wt% bromine from TBBA-without corrosive HBr or dioxin/furan emissions. • T₅% = 342°C ensures survival through solder bath exposure (288°C, >60 s) and extrusion compounding above 280°C. • Preserves tensile strength far better than DOPO (14.2% loss vs. 83.1% in PLA), enabling halogen-free FR-4 PCBs, semiconductor encapsulants, and PBT composites.

Molecular Formula C18H13O4P
Molecular Weight 324.3 g/mol
CAS No. 99208-50-1
Cat. No. B008365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
CAS99208-50-1
Synonyms10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phosphaphenantbrene-10-oxide; 9,10-dihydroxy-9-oxa-10-[2,3-di(2-hydroxyethoxycarbonyl)propyl]-phosphaphenanthrene-10-oxide; 10-(2,5-Dihydroxyphenyl)-10H-9-0xa-10-Phospha-phenanthrene-10-Oxide; 2-(10H-9-Oxa-10-phosph
Molecular FormulaC18H13O4P
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)O)O
InChIInChI=1S/C18H13O4P/c19-12-9-10-15(20)18(11-12)23(21)17-8-4-2-6-14(17)13-5-1-3-7-16(13)22-23/h1-11,19-20H
InChIKeyKMRIWYPVRWEWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOPO-HQ: Reactive Organophosphorus Flame Retardant


6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide (synonyms: DOPO-HQ, ODOPB, HCA-HQ; CAS 99208-50-1) is a DOPO-derived, bifunctional organophosphorus compound bearing two phenolic hydroxyl groups on a pendant hydroquinone moiety attached to the phosphaphenanthrene core [1]. With a molecular formula of C18H13O4P, molecular weight 324.27 g/mol, melting point 245–255 °C, and typical commercial purity ≥95–98% (HPLC/qNMR), it serves as a halogen-free, reactive flame retardant capable of covalent incorporation into epoxy, polyester, and polyurethane matrices [2]. Its phosphorus content of approximately 9.6 wt% enables permanent, non-migrating flame retardancy that meets RoHS and REACH regulatory requirements [2].

Why DOPO-HQ Cannot Be Substituted


Although multiple 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)-based flame retardants share the phosphaphenanthrene backbone, their functional group differences produce divergent thermal stability, reactivity, mechanical compatibility, and flame-retardant potency that preclude simple interchange [1]. DOPO-HQ uniquely possesses two phenolic –OH groups, making it a bifunctional reactive comonomer that covalently integrates into polymer backbones—unlike monofunctional DOPO (P–H bond only, CAS 35948-25-5), which acts primarily as an additive or chain-terminating agent and plasticizes the matrix, causing severe tensile strength loss [1][2]. Competing bifunctional derivatives such as DOPO-AP (amine-functionalized) and DOPO-Van (vanillin-derived) lower polymerization onset temperature and require substantially higher phosphorus loadings to achieve equivalent UL-94 ratings [3]. The quantitative evidence below demonstrates why selecting the correct DOPO derivative is critical to meeting thermal, mechanical, and fire-safety specifications simultaneously.

Comparative Evidence: DOPO-HQ vs. Analogs


Thermal Decomposition Stability

In a direct comparative thermogravimetric (TG) study under nitrogen, DOPO-HQ exhibits an initial decomposition temperature (T5%) of 342°C, a 188°C increase over the parent compound DOPO (T5% = 154°C) [1]. When compounded into poly(lactic acid) (PLA), DOPO-HQ/PLA composites retain a T5% of 321.5°C versus only 273.5°C for DOPO/PLA, a 48°C advantage [1]. This large gap means DOPO-HQ survives high-temperature polymer processing (e.g., engineering thermoplastics extruded above 280°C) without premature degradation, while DOPO would thermally decompose during compounding, releasing volatiles and compromising flame-retardant performance before the final article is even produced.

Thermogravimetric analysis Thermal stability Polymer processing compatibility

Mechanical Integrity Retention

The same head-to-head study in PLA reveals that DOPO-HQ preserves the mechanical integrity of the host polymer dramatically better than DOPO. The tensile strength of DOPO/PLA drops by 83.1% relative to pure PLA, whereas DOPO-HQ/PLA decreases by only 14.2% (and DiDOPO/PLA by 15.6%) [1]. All three systems achieve UL-94 V-0, but DOPO/PLA suffers severe melt dripping, whereas DOPO-HQ/PLA and DiDOPO/PLA suppress dripping [1]. This demonstrates that DOPO's monofunctional P–H group acts as a potent plasticizer that severely compromises load-bearing performance, while DOPO-HQ's bifunctional reactive incorporation into the polymer network largely preserves mechanical strength.

Tensile strength retention Polymer mechanical properties Flame retardant plasticization

Ultra-Low Phosphorus Loading Efficacy

In a systematic comparison of DOPO-based derivatives in bisphenol F-based polybenzoxazine, DOPO-HQ proved to be the most effective additive for reaction against small flames, achieving a V-0 rating in the UL-94 test at an exceptionally low phosphorus concentration below 0.1 wt% [1]. At phosphorus contents below 0.4 wt%, the limited oxygen index (LOI) increased by 2 percentage points and V-0 was attained [1]. By contrast, the aminic derivative DOPO-AP and the vanillin-derived DOPO-Van simultaneously lowered the polymerization onset temperature (potentially narrowing processing windows) and did not match DOPO-HQ's flame-retardant potency at equivalent low phosphorus concentrations [1]. The superior efficacy is attributed to DOPO-HQ's two phenolic –OH groups, which enhance char-forming condensed-phase activity in addition to gas-phase radical quenching.

UL-94 vertical burning test Phosphorus efficiency Polybenzoxazine flame retardancy

Epoxy Composite Thermal Stability

In DGEBA-based epoxy resin nanocomposites formulated at identical 2.0 wt% phosphorus content, the system containing bifunctional DOPO-HQ (EPDOPO-HQ) exhibited a 16°C increase in thermal stability compared to the system containing monofunctional DOPO (EPDOPO) [1]. TG analysis further revealed that the combination of DOPO-HQ with nanoclay (EPDOPO-HQ/NC) produced a synergistic effect: the composite gained additional resistance to thermal degradation beyond approximately 450°C and yielded higher char residue than DOPO/nanoclay counterparts [1]. Both reactive systems achieved UL-94 V-0; however, the addition of 2.0 wt% nanoclay to the DOPO system downgraded the rating from V-0 to V-1, while the DOPO-HQ/nanoclay combination maintained superior thermal resistance, indicating better compatibility with synergistic fillers [1].

Epoxy thermoset stability Bifunctional flame retardant Diglycidyl ether of bisphenol A (DGEBA)

Phosphorus Efficiency vs. Brominated FRs

In o-cresol formaldehyde novolac epoxy resin (CNE) systems for electronic applications, ODOPB (DOPO-HQ) achieves a UL-94 V-0 rating at a phosphorus content as low as 1.1 wt% in the cured resin [1][2]. This phosphorus level is comparable in flame-retardant efficacy to a bromine content of 6 wt% (vs. tetrabromobisphenol A, TBBA) [1] or 12 wt% bromine when benchmarked against TBBA-based epoxy in a separate study, and is also twice as efficient as the linear phosphate BHPP, which requires 2.2 wt% phosphorus to reach V-0 [2]. Critically, no fumes or toxic gas emissions were observed during combustion of ODOPB-containing resins, in contrast to the corrosive HBr and potential brominated dioxin/furan byproducts generated by TBBA-based systems [1][2]. Additionally, ODOPB-cured epoxies exhibit higher glass transition temperature (Tg) and superior thermal stability compared to TBBA-cured counterparts [1].

Halogen-free flame retardant Phosphorus-bromine equivalence O-cresol formaldehyde novolac epoxy

Environmental Safety Profile

A comprehensive ecotoxicity evaluation conducted under OECD guidelines within the REACH framework demonstrated that DOPO-HQ exhibits markedly lower toxicity than halogenated flame retardants (HFRs) and the organophosphate alternative triphenyl phosphate (TPP) [1]. Specifically, no acute or chronic aquatic effects were observed on the alga Pseudokirchneriella subcapitata, the crustacean Daphnia magna, or the fish Gobiocypris rarus at saturation water solubility [1]. No effects were detected on activated sludge microorganisms, the earthworm Eisenia foetida, or seedling emergence at the limit test concentration of 1000 mg/L or 1000 mg/kg dry weight; only a moderate shoot weight inhibition (max. 46.3% at 1000 mg/kg dw) was noted [1]. In direct comparison, DOPO-HQ's ecotoxicity is markedly lower than that of tris(2-chloro-1-methylethyl) phosphate (TCPP), tris(1,3-dichloro-2-propyl) phosphate (TDCCP), tris(2-chloroethyl) phosphate (TCEP), tetrabromobisphenol A (TBBPA), and TPP, and is comparable to the low-toxicity profiles of resorcinol bis(biphenyl) phosphate (RDP) and bisphenol A bis(biphenyl) phosphate (BDP) [1].

Ecotoxicity REACH regulation Aquatic toxicity OECD guidelines

Procurement Scenarios for DOPO-HQ


Halogen-Free Epoxy for PCBs and Encapsulants

DOPO-HQ is the preferred reactive flame retardant for high-Tg, halogen-free epoxy resins used in FR-4 PCB laminates, copper-clad laminates, and semiconductor packaging encapsulants. Its bifunctional –OH groups enable covalent incorporation into the epoxy network via reaction with epoxide groups, providing permanent, non-leaching flame retardancy [1]. UL-94 V-0 is achieved at a phosphorus content as low as 1.1 wt% in the cured resin—equivalent to 6–12 wt% bromine from TBBA—while maintaining or increasing glass transition temperature relative to brominated benchmarks and eliminating corrosive HBr and toxic dioxin/furan emissions during combustion and disposal [1][2]. The compound's thermal stability (T5% = 342°C) ensures survival through the epoxy curing cycle and subsequent solder bath exposure (288°C solder float test >60 seconds) [3].

High-Temperature Thermoplastic Composites

For glass-fiber-reinforced polybutylene terephthalate (PBT), high-temperature polyamides, and biodegradable PLA composites requiring flame retardancy, DOPO-HQ's T5% of 342°C enables safe compounding at extrusion temperatures exceeding 280°C, where the parent compound DOPO (T5% = 154°C) would decompose, release volatiles, and lose efficacy [3]. In PBT/glass-fiber composites, 14 wt% DOPO-HQ loading achieves UL-94 V-0 with an LOI of 26.4% while reducing peak heat release rate by 56.5% and total heat release by 32.6% relative to unfilled polymer [4]. Critically, DOPO-HQ preserves tensile strength far better than DOPO (14.2% loss vs. 83.1% loss in PLA), making it the only viable reactive organophosphorus option when structural integrity must be maintained alongside fire performance [3].

Reactive Co-Monomer for Polyesters and Polyurethanes

As a bifunctional diol monomer, DOPO-HQ can be directly copolymerized into the backbone of polyesters (via esterification/transesterification), waterborne and solvent-borne polyurethanes (via reaction with isocyanates), and benzoxazine or cyanate ester thermosets [5]. In cationic waterborne polyurethane (CWPU), incorporation of a DOPO-HQ-derived chain extender yielded an LOI exceeding 26.9 vol% and UL-94 V-0 rating while simultaneously improving heat resistance through enhanced microphase separation driven by π-π stacking of the phosphaphenanthrene rings [5]. In epoxy/cyanate ester (EPCE) copolymer systems, 8.0 wt% DOPO-HQ combined with 2.0 wt% mesoporous silica synergist achieved UL-94 V-0, an LOI of 30.5%, and simultaneously increased tensile and impact strengths by 19.1% and 18.9% respectively—demonstrating that DOPO-HQ can enhance both fire safety and mechanical performance when properly formulated .

Eco-Labeled Halogen-Free Replacement

For manufacturers seeking to replace TBBPA, TCPP, TDCCP, or TCEP in consumer electronics housings, LED lighting components, and building insulation materials, DOPO-HQ offers a technically validated, lower-toxicity alternative supported by OECD-compliant ecotoxicity data [6]. The comprehensive ecotoxicity evaluation demonstrated no acute or chronic aquatic toxicity at water solubility, no terrestrial toxicity at 1000 mg/kg (except moderate shoot weight effect), and an overall hazard profile markedly lower than halogenated benchmarks [6]. Combined with RoHS compliance, permanent (non-migrating) flame retardancy through reactive incorporation, and a phosphorus content of 9.6 wt% that yields V-0 performance at low loading, DOPO-HQ provides a complete regulatory and technical package for halogen-free product lines seeking certifications such as Blue Angel, TCO, or EPEAT [1][6].

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